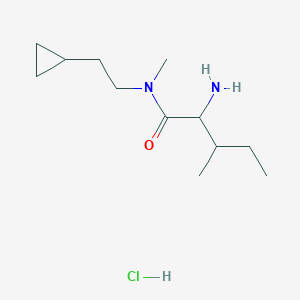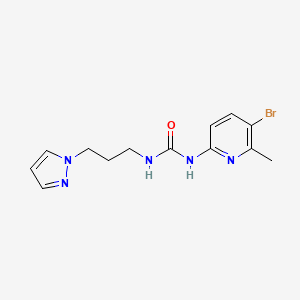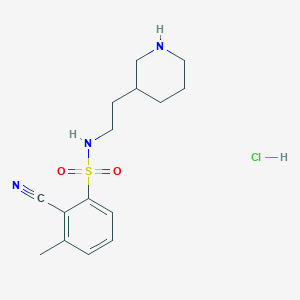![molecular formula C14H21ClN2O B7632577 N-[2-[(4-chloro-2-methylphenyl)methylamino]ethyl]-2-methylpropanamide](/img/structure/B7632577.png)
N-[2-[(4-chloro-2-methylphenyl)methylamino]ethyl]-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-[(4-chloro-2-methylphenyl)methylamino]ethyl]-2-methylpropanamide, commonly known as Tropisetron, is a chemical compound that belongs to the class of serotonin 5-HT3 receptor antagonists. This compound has been extensively studied for its potential use in various scientific research applications.
作用机制
Tropisetron exerts its pharmacological effects by acting as a selective serotonin 5-HT3 receptor antagonist. This receptor is found in the central and peripheral nervous system and is involved in the regulation of various physiological processes such as nausea, vomiting, and pain perception. By blocking the activity of this receptor, Tropisetron can reduce the severity and frequency of these symptoms.
Biochemical and Physiological Effects
Tropisetron has been shown to have several biochemical and physiological effects. It can reduce the release of dopamine in the brain, which can lead to a decrease in the severity of Parkinson's disease symptoms. It can also reduce the activity of the sympathetic nervous system, which is involved in the regulation of heart rate and blood pressure.
实验室实验的优点和局限性
Tropisetron has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It has also been extensively studied and has a well-understood mechanism of action. However, there are some limitations to its use. It can be expensive, and the purity of the compound can affect the results of experiments.
未来方向
There are several future directions for research on Tropisetron. One area of interest is its potential use in the treatment of other neurological disorders such as schizophrenia and bipolar disorder. It has also been suggested that Tropisetron may have potential as an analgesic or pain reliever. Additionally, further research is needed to understand the long-term effects of Tropisetron on the brain and other organs.
Conclusion
In conclusion, Tropisetron is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It has a well-understood mechanism of action and has been shown to have several biochemical and physiological effects. While it has several advantages for use in lab experiments, there are also some limitations to its use. Further research is needed to fully understand its potential in the treatment of various neurological disorders and other conditions.
合成方法
The synthesis of Tropisetron involves the reaction between 4-chloro-2-methylbenzylamine and 2-methyl-2-oxazoline in the presence of hydrochloric acid. The resulting product is then reacted with 2-methylpropanoyl chloride to obtain Tropisetron. The overall synthesis process is relatively simple and can be carried out in a laboratory setting.
科学研究应用
Tropisetron has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is its use in the treatment of various neurological disorders such as Parkinson's disease, depression, and anxiety. It has been shown to have a positive effect on the dopamine system, which is implicated in these disorders.
Moreover, Tropisetron has been studied for its potential use in the treatment of chemotherapy-induced nausea and vomiting. It has been shown to be effective in reducing the severity and frequency of these symptoms in cancer patients undergoing chemotherapy.
属性
IUPAC Name |
N-[2-[(4-chloro-2-methylphenyl)methylamino]ethyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O/c1-10(2)14(18)17-7-6-16-9-12-4-5-13(15)8-11(12)3/h4-5,8,10,16H,6-7,9H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRDCDXJTPCAGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)CNCCNC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[(4-chloro-2-methylphenyl)methylamino]ethyl]-2-methylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-1-[2-(methylsulfanylmethyl)pyrrolidin-1-yl]propan-1-one;hydrochloride](/img/structure/B7632498.png)
![1,3-Diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine](/img/structure/B7632503.png)

![N-[4-[[1-(2-chlorophenyl)piperidin-3-yl]amino]cyclohexyl]acetamide](/img/structure/B7632517.png)
![N-[2-(4-fluoro-3-methoxyphenyl)ethyl]-3-methylpiperidine-3-carboxamide](/img/structure/B7632521.png)
![3-amino-N-[(2-ethoxyphenyl)methyl]-N-methylbicyclo[2.2.1]heptane-2-carboxamide;hydrochloride](/img/structure/B7632525.png)
![2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide](/img/structure/B7632533.png)
![3-Ethoxy-7-(3-methyl-1,2,4-thiadiazol-5-yl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B7632534.png)

![2-(4,5-dicyanoimidazol-1-yl)-N-[1-(furan-2-yl)ethyl]acetamide](/img/structure/B7632555.png)

![N-(2-methoxyphenyl)-5-[(2-methylpyrazol-3-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7632592.png)
![1-[4-(2,5-Dimethylfuran-3-yl)sulfonylmorpholin-2-yl]ethanamine;hydrochloride](/img/structure/B7632596.png)
![[1-[(4-Chloro-2-methylphenyl)methylamino]cyclopropyl]methanol](/img/structure/B7632604.png)